molecular formula C7H10O2S B132101 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene CAS No. 142267-90-1

2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene

Cat. No. B132101
M. Wt: 158.22 g/mol
InChI Key: DIDRMTPJWQJALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene, also known as AKMD, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. AKMD is a yellowish-brown liquid with a strong odor and is synthesized through various methods.

Mechanism Of Action

The mechanism of action of 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene is not fully understood. However, it has been reported to inhibit the growth of microorganisms by disrupting their metabolic pathways. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.

Biochemical And Physiological Effects

2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has also been reported to induce apoptosis in cancer cells, leading to their death.

Advantages And Limitations For Lab Experiments

2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene is also stable under normal laboratory conditions. However, 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has some limitations, including its strong odor, which can make handling difficult. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene is also highly reactive and requires careful handling to avoid accidents.

Future Directions

There are several future directions for 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene research. One area of interest is the development of 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene-based drugs for the treatment of bacterial and fungal infections. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has also shown promise as a potential anticancer agent, and further research is needed to explore its potential in this area. Additionally, the synthesis of 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene analogs may lead to the discovery of new compounds with enhanced therapeutic properties.
Conclusion:
In conclusion, 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene can be synthesized through various methods and has been reported to exhibit antimicrobial, antifungal, and anticancer activities. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has several advantages for lab experiments, including its ease of synthesis and stability. However, 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has some limitations, including its strong odor and reactivity. Further research is needed to explore the potential of 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene in various areas, including drug development and the synthesis of analogs.

Synthesis Methods

2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene can be synthesized through various methods, including the reaction of 2-acetyl-4-methylthiazole with hydrogen sulfide and a catalyst, the reaction of 2-acetylthiophene with acetic anhydride and hydrogen sulfide, and the reaction of 2-acetyl-4-methylthiazole with phosphorus pentasulfide. The yield and purity of 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene depend on the synthesis method used.

Scientific Research Applications

2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antimicrobial, antifungal, and anticancer activities. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has also been investigated for its potential use as a precursor in the synthesis of various pharmaceutical compounds.

properties

CAS RN

142267-90-1

Product Name

2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene

Molecular Formula

C7H10O2S

Molecular Weight

158.22 g/mol

IUPAC Name

2-acetyl-4-methylthiolan-3-one

InChI

InChI=1S/C7H10O2S/c1-4-3-10-7(5(2)8)6(4)9/h4,7H,3H2,1-2H3

InChI Key

DIDRMTPJWQJALM-UHFFFAOYSA-N

SMILES

CC1CSC(C1=O)C(=O)C

Canonical SMILES

CC1CSC(C1=O)C(=O)C

synonyms

3(2H)-Thiophenone, 2-acetyldihydro-4-methyl- (9CI)

Origin of Product

United States

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